N'-(2,4-Dichlorobenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(2,4-Dichlorobenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichlorobenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Agriculture: It may be used as a pesticide or herbicide due to its potential bioactivity against pests and weeds.
Materials Science: The compound could be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis can provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the benzylidene and pyrazole rings. Examples include:
- N’-(2,4-Dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2,4-Dichlorobenzylidene)-3-(3-methylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of N’-(2,4-Dichlorobenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds
Properties
Molecular Formula |
C19H16Cl2N4O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-2-27-15-5-3-4-12(8-15)17-10-18(24-23-17)19(26)25-22-11-13-6-7-14(20)9-16(13)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+ |
InChI Key |
ZITRVWUAJZZIIA-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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